N-(2-methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[[[2-(3-methylphenyl)acetyl]amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-6-5-7-19(14-17)15-22(27)24-16-18-10-12-26(13-11-18)23(28)25-20-8-3-4-9-21(20)29-2/h3-9,14,18H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNPCYDNWXPUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide, with the CAS number 1235090-55-7, is a compound that belongs to the class of substituted piperidinamides. Its molecular formula is C23H29N3O3, and it has a molecular weight of 395.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The structure of this compound consists of a piperidine ring substituted with various functional groups:
- Piperidine Ring : A six-membered nitrogen-containing ring.
- Methoxy Group : Attached to a phenyl ring at position 2.
- Acetamide Group : Connected to a methyl group at position 4.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes key findings regarding its efficacy against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | Bactericidal |
| Escherichia coli | 0.5 | 1.0 | Bactericidal |
| Candida albicans | 2.0 | 4.0 | Fungicidal |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL for Staphylococcus aureus, indicating potent antibacterial properties .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity, particularly against Candida species. The compound's effectiveness was evaluated using the broth microdilution method, revealing MIC values that suggest it could serve as a potential antifungal agent .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death . The presence of electron-donating and withdrawing groups on the piperidine ring appears to play a crucial role in modulating its biological activity .
Case Studies
Several case studies have documented the biological evaluation of similar piperidine derivatives:
- Study on Derivatives : A series of piperidine derivatives were synthesized and tested for their antimicrobial properties, with some showing MIC values as low as 3.125 μg/mL against resistant strains .
- SAR Studies : Structure-activity relationship (SAR) studies indicated that modifications in the substituents significantly affect the potency and selectivity of these compounds against various pathogens .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the significant antimicrobial properties of N-(2-methoxyphenyl)-4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxamide. The following table summarizes its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | Bactericidal |
| Escherichia coli | 0.5 | 1.0 | Bactericidal |
| Candida albicans | 2.0 | 4.0 | Fungicidal |
The compound demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with an MIC as low as 0.25 μg/mL, indicating its potential as an effective antimicrobial agent .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown promising antifungal activity against Candida species. Studies utilizing the broth microdilution method have indicated that it could serve as a viable antifungal agent due to its relatively low MIC values .
Case Studies and Structure-Activity Relationship (SAR)
Several case studies have documented the biological evaluation of similar piperidine derivatives:
- Study on Derivatives : A series of piperidine derivatives were synthesized and tested for their antimicrobial properties, with some showing MIC values as low as 3.125 μg/mL against resistant strains .
- SAR Studies : Structure-activity relationship studies indicated that modifications in the substituents significantly affect the potency and selectivity of these compounds against various pathogens . For instance, conformational restrictions and specific substitutions were shown to enhance inhibitory potency dramatically.
Notable Findings from SAR Studies
The optimization of piperidine derivatives revealed that specific modifications could lead to substantial increases in antimicrobial activity:
- Potency Improvement : The introduction of specific substituents resulted in compounds with improved lipophilicity and potency against target enzymes.
- Target Engagement : Some derivatives demonstrated effective target engagement in live cell systems, providing insights into their potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other piperidine- and acetamide-containing molecules, which are often explored for CNS activity. Below is a comparative analysis with key analogues:
*Molecular weight estimated based on structural similarity to compound.
Key Differences and Implications
Backbone Flexibility vs. In contrast, the quinoline-based analogues (e.g., compounds) incorporate rigid heterocycles, favoring selective kinase or enzyme inhibition .
Substituent Effects: The m-tolyl group in the target compound increases lipophilicity compared to the phenyl group in the fentanyl analogue (), which may improve blood-brain barrier permeability but reduce solubility .
Biological Activity: The fentanyl analogue () is explicitly linked to opioid activity due to its structural resemblance to known μ-opioid agonists. The target compound lacks direct evidence of such activity but may share mechanistic pathways . Patented quinoline derivatives () exhibit anticancer or kinase-modulating properties, highlighting how piperidine-acetamide hybrids can be tailored for diverse targets .
Research Findings and Limitations
- Synthetic Accessibility : Piperidine-carboxamide derivatives are typically synthesized via amide coupling or reductive amination. However, the target compound’s m-tolylacetamide side chain may require multi-step functionalization, increasing synthetic complexity compared to simpler analogues .
- Pharmacokinetic Gaps: No data on solubility, metabolic stability, or toxicity were identified for the target compound.
Q & A
Q. How can crystallographic data improve structural optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
